(S)-N-methyltetrahydrofuran-3-amine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, etc .Scientific Research Applications
Catalysis and Organic Synthesis:
- Cobalt oxide nanoparticles have been utilized for the expedient synthesis of N-methyl- and N-alkylamines via reductive amination. This method is significant for producing various N-methyl- and N-alkylamines, including amino acid derivatives and existing drug molecules (Senthamarai et al., 2018).
- The synthesis of N-TBS protected anilines using 2-methyltetrahydrofuran under mild conditions illustrates an eco-friendly approach in organic synthesis (Pace et al., 2011).
- Catalytic reductive aminations using molecular hydrogen offer a cost-effective and sustainable method for synthesizing various types of amines, essential in pharmaceutical and agrochemical industries (Murugesan et al., 2020).
Biomass-based Applications:
- Biomass-derived chemicals like 2-methyltetrahydrofuran, obtained from furfural, show broad applications in organic chemistry as solvents (Liu et al., 2020).
- Biomass-based solvents such as 2-methyltetrahydrofuran have been applied in palladium-catalyzed aminocarbonylation reactions, demonstrating their potential as green alternatives in chemical processes (Uzunlu et al., 2023).
Polymerization and Material Science:
- N-Substituted 2-iminotetrahydrofurans have been synthesized for use in ring-opening polymerization to produce N-substituted polyamides, which have applications in material science (Mukaiyama & Sato, 1963).
- Amine-functionalized silica, which uses colloidal silica particles decorated with amino groups, finds use in a variety of applications including fundamental investigations and material synthesis (Soto-Cantu et al., 2012).
Synthesis of Biobased Amines:
- Research on the synthesis of biobased amines from various biomass sources and their application as building blocks for material chemistry is an emerging field, highlighting the potential of biobased resources in creating sustainable polymers (Froidevaux et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3S)-N-methyloxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-5-2-3-7-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVZUXUQGFIYEK-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680178 | |
Record name | (3S)-N-Methyloxolan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1292902-56-7 | |
Record name | (3S)-N-Methyloxolan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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